molecular formula C34H48N6O10 B1670227 Tyrosyl-threonyl-glycyl-phenylalanyl-leucyl-threonine CAS No. 85286-38-0

Tyrosyl-threonyl-glycyl-phenylalanyl-leucyl-threonine

Cat. No.: B1670227
CAS No.: 85286-38-0
M. Wt: 700.8 g/mol
InChI Key: WJEFCEUSQYDJIF-DQSGOBRISA-N
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Description

Tyrosyl-threonyl-glycyl-phenylalanyl-leucyl-threonine is a peptide composed of six amino acids: tyrosine, threonine, glycine, phenylalanine, leucine, and threonine Peptides like this one play crucial roles in various biological processes, including signaling, enzymatic activity, and structural functions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tyrosyl-threonyl-glycyl-phenylalanyl-leucyl-threonine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Resin Loading: The first amino acid, protected at the amino group, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods: In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput production of peptides. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Tyrosyl-threonyl-glycyl-phenylalanyl-leucyl-threonine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

    Substitution: Various reagents such as carbodiimides for amide bond formation or succinimidyl esters for lysine modification.

Major Products Formed:

    Oxidation: Dityrosine, oxidized phenylalanine derivatives.

    Reduction: Free thiols from disulfide bond reduction.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

Tyrosyl-threonyl-glycyl-phenylalanyl-leucyl-threonine has several scientific research applications, including:

    Chemistry: Used as a model peptide for studying peptide synthesis, structure, and reactivity.

    Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

    Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems or as a bioactive peptide with specific biological functions.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of tyrosyl-threonyl-glycyl-phenylalanyl-leucyl-threonine depends on its specific biological context. Generally, peptides exert their effects by interacting with molecular targets such as receptors, enzymes, or other proteins. These interactions can trigger signaling pathways, modulate enzymatic activity, or alter protein conformation and function. The precise mechanism of action for this peptide would require detailed experimental studies to elucidate its molecular targets and pathways involved.

Comparison with Similar Compounds

    Tyrosyl-threonyl-glycyl-phenylalanyl-leucyl-serine: Similar sequence with serine replacing the second threonine.

    Tyrosyl-threonyl-glycyl-phenylalanyl-leucyl-alanine: Alanine replacing the second threonine.

    Tyrosyl-threonyl-glycyl-phenylalanyl-leucyl-valine: Valine replacing the second threonine.

Comparison: Tyrosyl-threonyl-glycyl-phenylalanyl-leucyl-threonine is unique due to the presence of two threonine residues, which can influence its structural properties and reactivity. The substitution of threonine with other amino acids, such as serine, alanine, or valine, can alter the peptide’s hydrophilicity, steric interactions, and overall biological activity. These variations can be exploited to study structure-activity relationships and optimize peptide design for specific applications.

Properties

IUPAC Name

(2R,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48N6O10/c1-18(2)14-25(32(47)40-29(20(4)42)34(49)50)38-31(46)26(16-21-8-6-5-7-9-21)37-27(44)17-36-33(48)28(19(3)41)39-30(45)24(35)15-22-10-12-23(43)13-11-22/h5-13,18-20,24-26,28-29,41-43H,14-17,35H2,1-4H3,(H,36,48)(H,37,44)(H,38,46)(H,39,45)(H,40,47)(H,49,50)/t19-,20+,24-,25-,26-,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEFCEUSQYDJIF-RNJDTFMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301005775
Record name N-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-11-(1-hydroxyethyl)-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301005775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

700.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85286-38-0
Record name Deltakephalin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085286380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[14-Amino-5-benzyl-1,4,7,10,13-pentahydroxy-11-(1-hydroxyethyl)-15-(4-hydroxyphenyl)-2-(2-methylpropyl)-3,6,9,12-tetraazapentadeca-3,6,9,12-tetraen-1-ylidene]threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301005775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tyrosyl-threonyl-glycyl-phenylalanyl-leucyl-threonine
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Tyrosyl-threonyl-glycyl-phenylalanyl-leucyl-threonine
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Tyrosyl-threonyl-glycyl-phenylalanyl-leucyl-threonine
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Tyrosyl-threonyl-glycyl-phenylalanyl-leucyl-threonine
Reactant of Route 6
Tyrosyl-threonyl-glycyl-phenylalanyl-leucyl-threonine

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